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molecular formula C8H12O2 B3045550 2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one CAS No. 109682-87-3

2-Hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one

Cat. No. B3045550
M. Wt: 140.18 g/mol
InChI Key: RMXYMRMUZJILGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892966

Procedure details

5.39 g (35 mmol) of 2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one are held at reflux temperature for 90 minutes with 53.9 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of ether each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product is distilled at 45°-48° C./0.03 mbar and yields 3.57 g (72.9%) of 2-hydroxy-3,4,5-trimethyl-2-cyclopenten-1-one.
Name
2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[C:7]=1[CH3:8].Cl>>[OH:11][C:4]1[C:3](=[O:2])[CH:7]([CH3:8])[CH:6]([CH3:9])[C:5]=1[CH3:10]

Inputs

Step One
Name
2-methoxy-3,4,5-trimethyl-2-cyclopenten-1-one
Quantity
5.39 g
Type
reactant
Smiles
COC=1C(C(C(C1C)C)C)=O
Step Two
Name
Quantity
53.9 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted 3 times with 50 ml of ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled at 45°-48° C./0.03 mbar

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C(C(C1C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 72.9%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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